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Compound of Interest

Benzyl 4-oxoazetidine-2-
Compound Name:
carboxylate

Cat. No. B1273849

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of Benzyl 4-
oxoazetidine-2-carboxylate and related (3-lactam structures. While a crystal structure for
Benzyl 4-oxoazetidine-2-carboxylate is not publicly available, this document presents X-ray
crystallographic data for structurally similar compounds to offer valuable comparative insights.
Furthermore, it details alternative analytical technigues—NMR spectroscopy, Mass
Spectrometry, and FTIR spectroscopy—that are crucial for the characterization of this and
other synthetic intermediates in drug development.

X-ray Crystallography: A Comparative Perspective

Single-crystal X-ray diffraction provides definitive information on the three-dimensional
arrangement of atoms in a molecule, confirming its absolute stereochemistry and revealing
details about bond lengths, angles, and crystal packing. Although data for the title compound is
unavailable, analysis of closely related structures offers a strong predictive framework for its
molecular geometry.

Here, we compare the crystallographic data of (2S)-4-oxoazetidine-2-carboxylic acid, the
parent acid of the target molecule, and Penicillin V benzyl ester, a classic bicyclic -lactam with
a benzyl ester group.
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Table 1: Comparative Crystallographic Data

(2S)-4-oxoazetidine-2-

Parameter carboxylic acid (CCDC Penicillin V benzyl ester
618453)

Formula C4HsNOs3 C23H24N20s5S

Crystal System Orthorhombic Monoclinic

Space Group P212121 P21

Unit Cell Dimensions

a=488A b=889A c=
11.21 A

a=1187A b=741Ac=
13.17 A, p = 105.98°

Volume (A3)

486.3

1113.0

Z (Molecules/Unit Cell)

4

2

Key Bond Lengths (A)

C=0 (lactam): ~1.22, C-N
(lactam): ~1.37

C=0 (lactam): ~1.20, C-N
(lactam): ~1.39

Key Bond Angles (°)

Lactam ring angles: ~90°

Lactam ring angles:

significantly deviated from 90°

Alternative Analytical Techniques for Structural

Elucidation

In the absence of a crystal structure, a combination of spectroscopic methods is essential for

the comprehensive characterization of Benzyl 4-oxoazetidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Predicted and Comparative NMR Data (*H and 13C)
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Nucleus

Predicted Chemical Shift
(d) for Benzyl 4-
oxoazetidine-2-carboxylate

Comparative Data for
Related Esters (ppm)

1H NMR

Methyl 4-oxoazetidine-2-

CH (azetidinone ring) ~4.0-4.5 ppm
carboxylate: ~4.2 ppm
o ) Methyl 4-oxoazetidine-2-
CHz (azetidinone ring) ~3.0-3.8 ppm
carboxylate: ~3.2-3.6 ppm
CHz (benzyl) ~5.2 ppm Benzyl esters: ~5.1-5.3 ppm
Aromatic CH (benzyl) ~7.3-7.4 ppm Benzyl esters: ~7.3-7.5 ppm
13C NMR
C=0 (lactam) ~165-170 ppm B-lactams: ~165-175 ppm
C=0 (ester) ~170-175 ppm Benzyl esters: ~170-175 ppm
o ) 4-oxoazetidine-2-carboxylates:
CH (azetidinone ring) ~55-60 ppm
~55-60 ppm
o ] 4-oxoazetidine-2-carboxylates:
CHz (azetidinone ring) ~40-45 ppm
~40-45 ppm
CHz (benzyl) ~67-70 ppm Benzyl esters: ~66-68 ppm
Aromatic C (benzyl) ~128-136 ppm Benzyl esters: ~128-136 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity.

Table 3: Predicted and Observed Mass Spectrometry Data
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lonization Mode

Predicted m/z for Benzyl 4-
oxoazetidine-2-
carboxylate[1]

Characteristic
Fragmentation of -
lactams

ESI+

[M+H]*: 206.0812, [M+Na]*:
228.0631

Cleavage of the -lactam ring
is a characteristic

fragmentation pathway[2].

ESI-

[M-H]~: 204.0666

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Characteristic FTIR Absorption Bands

Functional Group

Characteristic Absorption
(cm~?) for Benzyl 4-
oxoazetidine-2-carboxylate
(Predicted)

Comparative Data for B-
lactams (cm~?)

C=0 (B-lactam)

~1760-1780 (strained ring)

Monocyclic B-lactams: ~1730-
1780[3]

C=0 (ester) ~1735-1750 Benzyl esters: ~1730-1750
C-O (ester) ~1200-1300 Esters: ~1150-1250
Secondary amides: ~3200-
N-H (lactam) ~3200-3300
3400
. Aromatic compounds: ~3000-
Aromatic C-H ~3000-3100
3100
) Aromatic compounds: ~1450-
Aromatic C=C ~1450-1600

1600

Experimental Protocols
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Single-Crystal X-ray Diffraction (General Protocol)

A general workflow for the structural determination of a small organic molecule like Benzyl 4-
oxoazetidine-2-carboxylate is as follows:

o Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the
compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or
slow cooling.

o Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is
cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a
monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on
a detector.

e Structure Solution: The collected diffraction data is used to determine the unit cell
dimensions and space group. The initial positions of the atoms are determined using direct
methods or Patterson methods.

o Structure Refinement: The atomic positions and thermal parameters are refined against the
experimental data to obtain the final, accurate molecular structure.
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Experimental Workflow: Single-Crystal X-ray Diffraction
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Crystal Growth

Data Collection

Crystal Mounting

X-ray Diffraction

Structure Determination
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i
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Final Crystal Structure

Click to download full resolution via product page

A simplified workflow for single-crystal X-ray diffraction.
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Logical Relationships in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a logical pathway to confirm

the structure of Benzyl 4-oxoazetidine-2-carboxylate.

Logical Flow for Spectroscopic Characterization

Benzyl 4-oxoazetidine-
2-carboxylate
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NMR Spectroscopy Mass Spectrometry
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Derived Struct
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Carbon-Hydrogen Molecular Weight &
(C=0, N-H, etc.)

Framework Fragmentation

Confirmed Structure

Click to download full resolution via product page
Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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